

Spectroscopic Analysis of 2-Chlorobenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Chlorobenzenesulfonamide

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Chlorobenzenesulfonamide**, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The spectroscopic data for **2-Chlorobenzenesulfonamide** is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

A definitive ¹H NMR spectrum for **2-Chlorobenzenesulfonamide** is not readily available in public databases. For reference, the ¹H NMR data for the isomeric 4-Chlorobenzenesulfonamide in DMSO-d₆ is presented below. The aromatic protons of **2-Chlorobenzenesulfonamide** would be expected to show a more complex splitting pattern due to the ortho-substitution.

Table 1: ¹H NMR Chemical Shifts (δ) for 4-Chlorobenzenesulfonamide

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.85	Doublet	2H	Aromatic Protons (ortho to SO ₂ NH ₂)
7.66	Doublet	2H	Aromatic Protons (ortho to Cl)
7.49	Singlet (broad)	2H	-SO ₂ NH ₂

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum of **2-Chlorobenzenesulfonamide** provides insight into the carbon framework of the molecule.[\[1\]](#)

Table 2: ¹³C NMR Chemical Shifts (δ) for **2-Chlorobenzenesulfonamide**

Chemical Shift (ppm)	Assignment
138.8	C-SO ₂ NH ₂
133.1	C-Cl
132.5	Aromatic CH
131.9	Aromatic CH
129.1	Aromatic CH
127.4	Aromatic CH

Solvent: Not specified in available data.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chlorobenzenesulfonamide** highlights the characteristic functional groups present in the molecule.

Table 3: Key IR Absorption Bands for **2-Chlorobenzenesulfonamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Strong, Broad	N-H stretch (sulfonamide)
1580 - 1475	Medium	C=C stretch (aromatic ring)
1340 - 1310	Strong	S=O asymmetric stretch (sulfonamide)
1170 - 1150	Strong	S=O symmetric stretch (sulfonamide)
760 - 740	Strong	C-Cl stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-Chlorobenzenesulfonamide** results in fragmentation of the molecule, providing a characteristic fingerprint.

Table 4: Key Mass Spectrometry Fragments (m/z) for **2-Chlorobenzenesulfonamide**

m/z	Relative Intensity (%)	Assignment
191	Moderate	[M] ⁺ (Molecular ion)
193	Lower	[M+2] ⁺ (Isotopic peak due to ³⁷ Cl)
127	High	[M - SO ₂ NH ₂] ⁺
111	High	[C ₆ H ₄ Cl] ⁺
75	Moderate	[C ₆ H ₃] ⁺

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analyses cited above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for solid samples):

- Approximately 5-25 mg of the solid **2-Chlorobenzenesulfonamide** sample is accurately weighed.^[2]
- The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a clean, dry vial.^[2]
- The solution is then filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- The NMR tube is capped and carefully labeled.
- An internal standard, such as tetramethylsilane (TMS), may be added to the solvent for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

- The prepared NMR tube is placed in the spectrometer's probe.
- For ¹H NMR, the spectrometer is typically operated at a frequency of 300-500 MHz.
- For ¹³C NMR, the spectrometer is operated at a corresponding frequency (e.g., 75-125 MHz).
- The magnetic field is shimmed to achieve homogeneity.
- Spectra are acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Approximately 1-2 mg of the solid **2-Chlorobenzenesulfonamide** sample is finely ground in an agate mortar and pestle.

- About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.[3]
- The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.[3]
- The mixture is transferred to a pellet die.
- The die is placed in a hydraulic press and a pressure of 8-10 tons is applied to form a transparent or translucent pellet.[4]

Instrumentation and Data Acquisition:

- A background spectrum of the empty spectrometer is recorded.
- The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is recorded, typically over the range of 4000-400 cm^{-1} .

Mass Spectrometry (Electron Ionization)

Sample Introduction and Ionization:

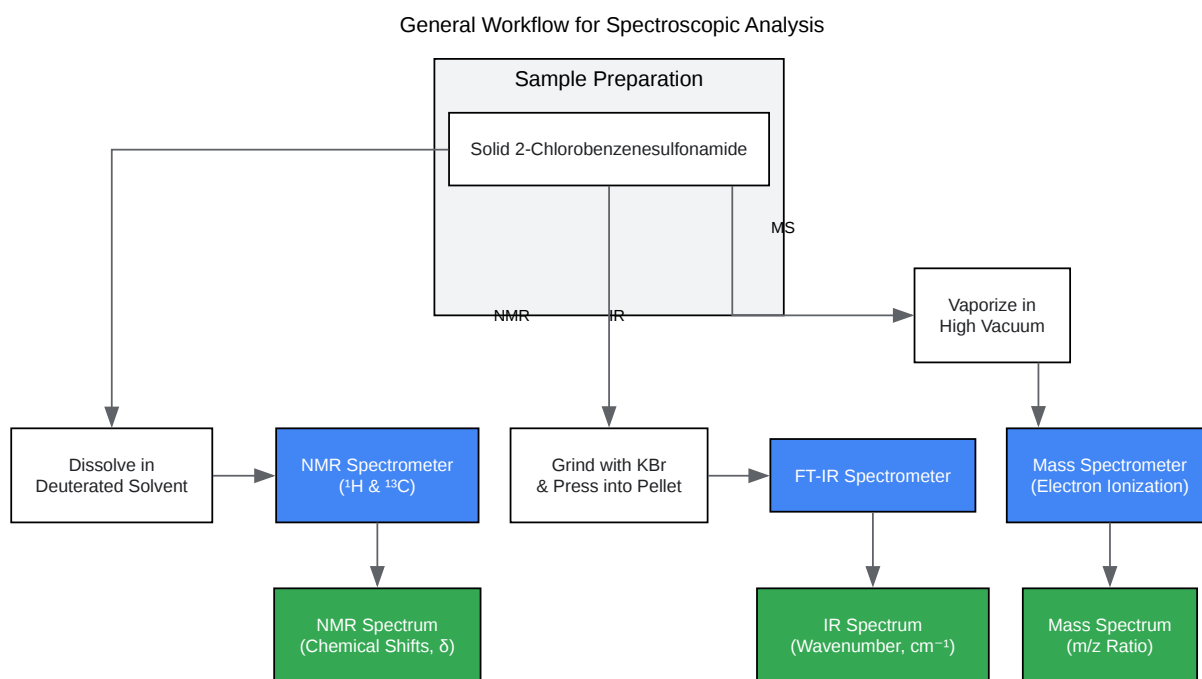
- A small amount of the **2-Chlorobenzenesulfonamide** sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- The sample is vaporized by heating in a high vacuum environment.[5]
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]
- This bombardment causes the molecules to ionize, forming a molecular ion ($[\text{M}]^+$), and to fragment into smaller, charged species.

Mass Analysis and Detection:

- The resulting ions are accelerated by an electric field.
- The ions are then separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or magnetic sector).
- The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **2-Chlorobenzenesulfonamide**.



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Caption: Workflow for the spectroscopic characterization of **2-Chlorobenzenesulfonamide**.

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